3-甲氧基-2,2-二甲基-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can offer high selectivity and yields. For example, the asymmetric synthesis of closely related compounds has been achieved through techniques such as Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction, starting from commercially available precursors (Monica et al., 2003). Additionally, the synthesis of methoxytropolones from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones via triflic acid-mediated rearrangements highlights the versatility of methoxy groups in synthesis reactions (Williams et al., 2013).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical properties such as reactivity with Ni(II) to form complexes, as seen in derivatives of methoxyphenyl-propenoic acid, indicate the potential for these compounds in analytical chemistry and catalysis (Izquierdo & Carrasco, 1984). Additionally, the reaction of related compounds with dinucleophiles to produce isoxazolecarboxylates and carboxylic acids demonstrates the diverse reactivity and applications of these molecules (Schenone et al., 1991).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are often influenced by their molecular structure. For example, the synthesis and properties of compounds like 2-methoxy-2-(9-phenanthryl)propionic acid reveal the impact of molecular modifications on these properties (Ichikawa et al., 2003).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of compounds like 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The study of related compounds, such as their reactivity in cycliacylation reactions catalyzed by polyphosphoric acid, offers insights into the mechanisms and outcomes of these chemical processes (Zhang et al., 1993).

科学研究应用

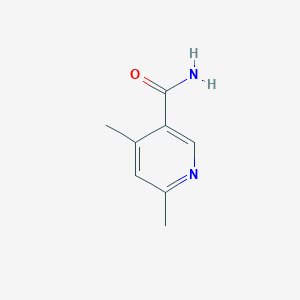

1. Specific Scientific Field The field of application is Organic Chemistry, specifically in the synthesis of indole derivatives .

3. Methods of Application or Experimental Procedures The exact method of application or experimental procedure involving “3-Methoxy-2,2-dimethyl-3-oxopropanoic acid” in the synthesis of indole derivatives is not specified in the source .

4. Results or Outcomes Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Indole derivatives are significant in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

安全和危害

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

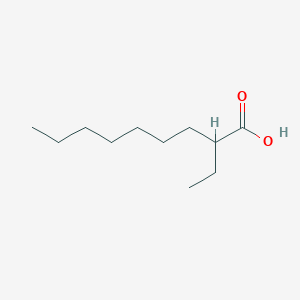

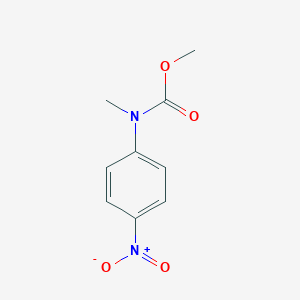

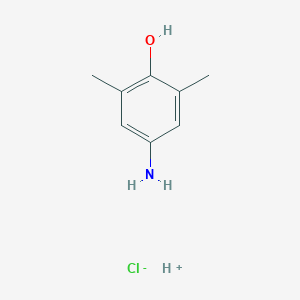

IUPAC Name |

3-methoxy-2,2-dimethyl-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYWXMJNWOVLMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551819 |

Source

|

| Record name | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

CAS RN |

13051-21-3 |

Source

|

| Record name | 1-Methyl 2,2-dimethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。